ICMT-IN-19 Exhibits 2.5-Fold Superior Enzymatic Potency Compared to ICMT-IN-18
ICMT-IN-19 (compound 53) demonstrates a 2.5-fold lower IC50 value for ICMT enzymatic inhibition compared to the structurally related analog ICMT-IN-18 (compound 35) . This quantitative difference in target engagement highlights that, despite belonging to the same inhibitor series, ICMT-IN-19 achieves significantly more potent enzyme blockade at equimolar concentrations.
| Evidence Dimension | ICMT Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.026 μM |
| Comparator Or Baseline | ICMT-IN-18: 0.066 μM |
| Quantified Difference | 2.5-fold lower (more potent) |
| Conditions | In vitro ICMT enzymatic activity assay |
Why This Matters
This potency advantage allows for the use of lower compound concentrations to achieve the same degree of target inhibition, reducing the risk of off-target effects or solubility issues associated with higher micromolar dosing in cell-based assays.
